
Aluminum;lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;lead is an intermetallic compound formed by the combination of aluminum and lead. This compound is of significant interest due to its unique properties and potential applications in various fields. Aluminum is a lightweight, silvery-white metal known for its high conductivity, corrosion resistance, and malleability. Lead, on the other hand, is a dense, soft, and malleable metal with a low melting point and high resistance to corrosion. The combination of these two metals results in a compound that exhibits a blend of their individual properties, making it useful in specific industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;lead compounds typically involves the direct combination of aluminum and lead under controlled conditions. One common method is the high-temperature fusion of aluminum and lead in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to their respective melting points and then mixed thoroughly to ensure a homogeneous alloy. The resulting compound is then cooled rapidly to form the desired intermetallic phase.
Industrial Production Methods
In industrial settings, this compound compounds are often produced using mechanical alloying techniques. This involves the repeated fracturing and welding of aluminum and lead powders in a high-energy ball mill. The mechanical forces generated during the milling process facilitate the diffusion of lead into the aluminum matrix, resulting in the formation of the intermetallic compound. This method is advantageous as it allows for precise control over the composition and microstructure of the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum;lead compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reactivity of both aluminum and lead.
Oxidation: this compound compounds can undergo oxidation reactions when exposed to oxygen or other oxidizing agents. The aluminum component readily forms a protective oxide layer, while lead forms lead oxide.
Reduction: Reduction reactions involving this compound compounds typically involve the reduction of lead oxides back to metallic lead using reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur when this compound compounds react with other metal salts, leading to the replacement of one metal with another in the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas, carbon monoxide, and aluminum powder are effective reducing agents.
Substitution Reagents: Metal salts such as copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃) and lead oxide (PbO) are the primary products.
Reduction: Metallic lead (Pb) and aluminum (Al) are the main products.
Substitution: Compounds such as aluminum-copper alloys and lead-zinc alloys can be formed.
Scientific Research Applications
Aluminum;lead compounds have a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and engineering.
Chemistry: These compounds are used as catalysts in various chemical reactions, including organic synthesis and polymerization processes.
Materials Science: this compound alloys are studied for their unique mechanical properties, such as high strength-to-weight ratio and excellent corrosion resistance. They are used in the development of advanced materials for aerospace and automotive industries.
Biology and Medicine: Research is ongoing to explore the potential use of this compound compounds in medical devices and implants due to their biocompatibility and antimicrobial properties.
Industry: These compounds are used in the production of specialized coatings, batteries, and electronic components.
Mechanism of Action
The mechanism of action of aluminum;lead compounds is primarily influenced by the individual properties of aluminum and lead. The aluminum component provides high thermal and electrical conductivity, while the lead component contributes to the compound’s density and malleability. The interaction between these two metals at the molecular level results in a compound with enhanced mechanical and chemical properties.
Molecular Targets and Pathways
Thermal Conductivity: The high thermal conductivity of this compound compounds makes them suitable for use in heat exchangers and thermal management systems.
Electrical Conductivity: The excellent electrical conductivity of these compounds is utilized in the production of electrical connectors and conductive coatings.
Corrosion Resistance: The formation of a protective oxide layer on the aluminum component enhances the compound’s resistance to corrosion, making it ideal for use in harsh environments.
Comparison with Similar Compounds
Aluminum;lead compounds can be compared with other intermetallic compounds such as aluminum-copper, aluminum-zinc, and lead-tin alloys.
Aluminum-Copper: Aluminum-copper alloys are known for their high strength and thermal conductivity, making them suitable for aerospace applications. they lack the density and malleability provided by lead in this compound compounds.
Aluminum-Zinc: Aluminum-zinc alloys offer excellent corrosion resistance and are commonly used in marine environments. They do not, however, provide the same level of electrical conductivity as this compound compounds.
Lead-Tin: Lead-tin alloys are widely used in soldering applications due to their low melting points. While they offer good electrical conductivity, they do not possess the same mechanical strength as this compound compounds.
Properties
Molecular Formula |
AlPb |
|---|---|
Molecular Weight |
234 g/mol |
IUPAC Name |
aluminum;lead |
InChI |
InChI=1S/Al.Pb |
InChI Key |
IZJSTXINDUKPRP-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
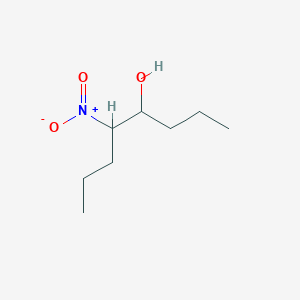


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
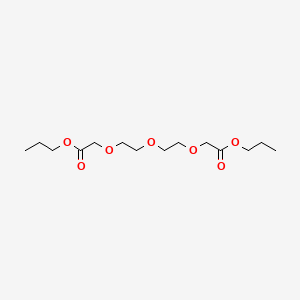
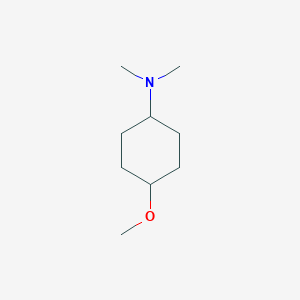
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
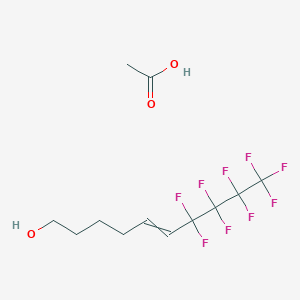
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
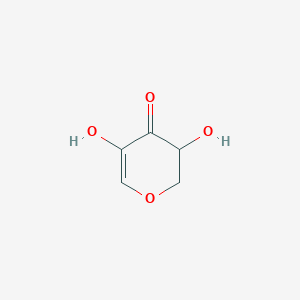
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
